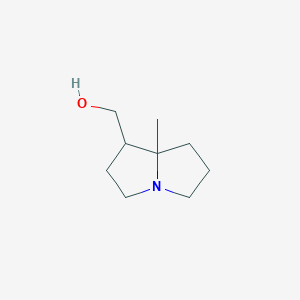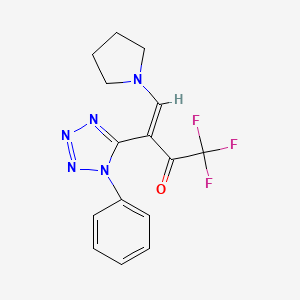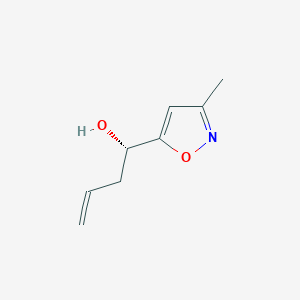
(S)-1-(3-Methylisoxazol-5-yl)but-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3-Methylisoxazol-5-yl)but-3-en-1-ol is an organic compound that features a chiral center, making it optically active. This compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of the isoxazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (S)-1-(3-Methylisoxazol-5-yl)but-3-en-1-ol typically begins with commercially available starting materials such as 3-methylisoxazole and but-3-en-1-ol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at low to moderate levels to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (S)-1-(3-Methylisoxazol-5-yl)but-3-en-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, leading to the formation of various substituted derivatives. Common reagents include halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a catalyst, nucleophiles in polar solvents.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Substituted isoxazole derivatives.
Applications De Recherche Scientifique
Chemistry
(S)-1-(3-Methylisoxazol-5-yl)but-3-en-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.
Medicine
The compound is investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it a valuable intermediate in various production processes.
Mécanisme D'action
The mechanism by which (S)-1-(3-Methylisoxazol-5-yl)but-3-en-1-ol exerts its effects depends on its interaction with molecular targets. The isoxazole ring can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Methylisoxazol-5-yl)but-3-en-1-ol: Lacks the chiral center, making it optically inactive.
®-1-(3-Methylisoxazol-5-yl)but-3-en-1-ol: The enantiomer of the compound, with potentially different biological activities.
1-(3-Methylisoxazol-5-yl)butan-1-ol: Saturated analog, with different reactivity and properties.
Uniqueness
(S)-1-(3-Methylisoxazol-5-yl)but-3-en-1-ol is unique due to its chiral center, which imparts optical activity and can lead to enantioselective interactions in biological systems. This makes it a valuable compound for studying stereochemistry and its effects on biological activity.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
(1S)-1-(3-methyl-1,2-oxazol-5-yl)but-3-en-1-ol |
InChI |
InChI=1S/C8H11NO2/c1-3-4-7(10)8-5-6(2)9-11-8/h3,5,7,10H,1,4H2,2H3/t7-/m0/s1 |
Clé InChI |
RWVCLXYYASHHKS-ZETCQYMHSA-N |
SMILES isomérique |
CC1=NOC(=C1)[C@H](CC=C)O |
SMILES canonique |
CC1=NOC(=C1)C(CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


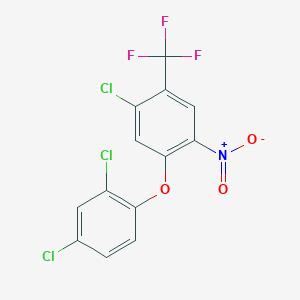
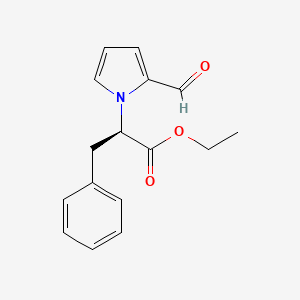
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)

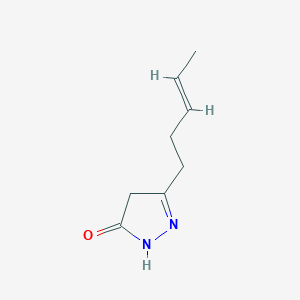
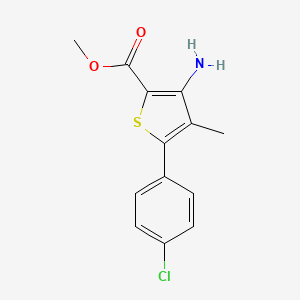

![4-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12865092.png)
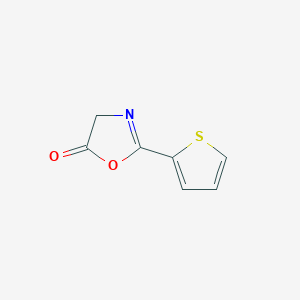
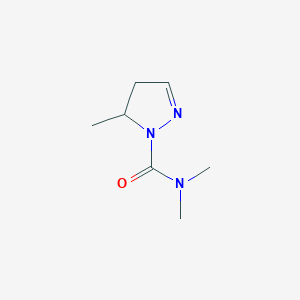
![4-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12865102.png)
![2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12865117.png)
